3-Benzyl-1H-purine-2,6(3H,7H)-dione
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Description
3-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as BPQ or 3-Benzyl-7H-purin-2,6-dione, is a synthetic compound belonging to the purine family. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Anticancer Agents
Purine derivatives have been extensively studied for their potential as anticancer agents. They can target specific receptors or enzymes involved in cancer cell proliferation and survival. “3-Benzyl-1H-purine-2,6(3H,7H)-dione” could be investigated for its efficacy against certain types of cancer cells and its mechanism of action .
Antiviral Compounds
These compounds have shown promise in combating viruses such as herpes, HIV, and influenza. Research could explore how “3-Benzyl-1H-purine-2,6(3H,7H)-dione” interacts with viral proteins or replication processes to inhibit virus propagation .
Anti-inflammatory and Autoimmune Agents
Purine derivatives can modulate immune responses and inflammation. Studies could focus on the compound’s potential to treat autoimmune diseases or reduce inflammation through its interaction with immune cells or cytokines .
Antihyperuricemic and Anti-gout Solutions
Some purine derivatives help manage hyperuricemia and gout by affecting uric acid metabolism. Research on “3-Benzyl-1H-purine-2,6(3H,7H)-dione” could investigate its role in uric acid synthesis or excretion .
Antimicrobial Agents
These compounds may possess antimicrobial properties against various pathogens. The antibacterial or antifungal activity of “3-Benzyl-1H-purine-2,6(3H,7H)-dione” could be an area of interest for new therapeutic options .
Antitubercular Compounds
Given the need for new treatments against tuberculosis, purine derivatives could be potential candidates. The compound’s effectiveness against Mycobacterium tuberculosis could be assessed .
Anti-leishmanial Agents
Leishmaniasis is a disease caused by protozoan parasites. The activity of “3-Benzyl-1H-purine-2,6(3H,7H)-dione” against these parasites could be explored to develop new treatments .
Anticonvulsants
Purine derivatives have been used to treat convulsions. Research could be directed towards understanding how “3-Benzyl-1H-purine-2,6(3H,7H)-dione” affects neuronal excitability and synaptic transmission .
properties
IUPAC Name |
3-benzyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSDTAKJJLSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365877 |
Source
|
Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
19844-93-0 |
Source
|
Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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